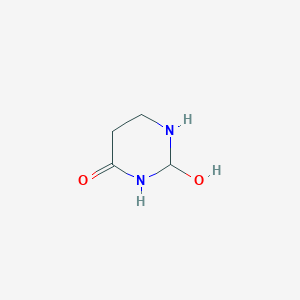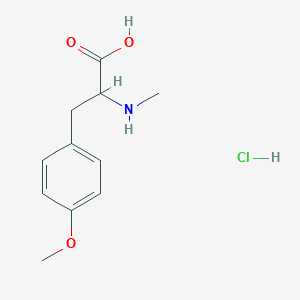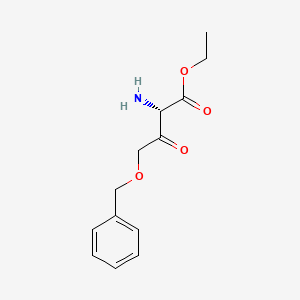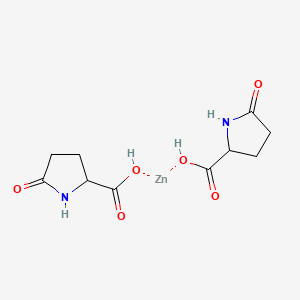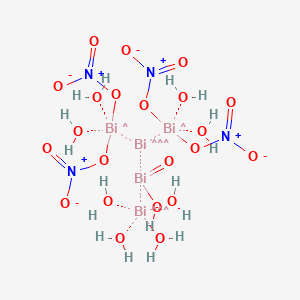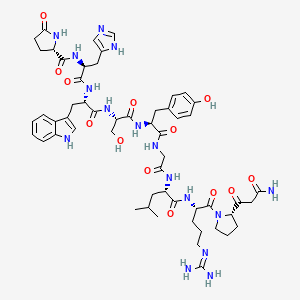
L-Fucose-1-phosphate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Fucose-1-phosphate disodium salt is a chemical compound with the molecular formula C6H11Na2O8P. It is a derivative of L-fucose, a deoxyhexose sugar that plays a significant role in various biological processes. This compound is primarily used in biochemical research and has applications in the study of metabolic pathways and enzyme functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Fucose-1-phosphate disodium salt can be synthesized through enzymatic and chemical methods. One common approach involves the enzymatic conversion of L-fucose to L-fucose-1-phosphate using fucose isomerase, followed by phosphorylation with a kinase enzyme. The reaction conditions typically include a buffered aqueous solution, optimal pH, and temperature for enzyme activity .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Recombinant Escherichia coli strains engineered to overexpress the necessary enzymes can produce L-fucose-1-phosphate from simple sugars like glucose or mannose. The fermentation process is followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: L-Fucose-1-phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Fucose-1-phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of kinases and phosphatases.
Biology: It plays a role in the study of glycosylation processes and the metabolism of fucose-containing glycans.
Medicine: Research on this compound contributes to understanding diseases related to glycosylation disorders and developing potential therapeutic interventions.
Industry: It is used in the production of fucosylated oligosaccharides, which have applications in the food and pharmaceutical industries
Mechanism of Action
L-Fucose-1-phosphate disodium salt exerts its effects primarily through its involvement in metabolic pathways. It serves as a substrate for enzymes like fucokinase and fucose-1-phosphate guanylyltransferase, which are involved in the synthesis of GDP-fucose. GDP-fucose is a crucial donor molecule for fucosylation reactions, which modify glycoproteins and glycolipids. These modifications play essential roles in cell signaling, immune response, and cell adhesion .
Comparison with Similar Compounds
L-Fucose: The parent compound, a deoxyhexose sugar involved in various biological processes.
GDP-L-Fucose: A guanosine diphosphate derivative of L-fucose, used as a donor molecule in fucosylation reactions.
L-Fuculose-1-phosphate: An isomer of L-fucose-1-phosphate, involved in different metabolic pathways
Uniqueness: L-Fucose-1-phosphate disodium salt is unique due to its specific role as an intermediate in the synthesis of GDP-fucose. Its ability to participate in various biochemical reactions makes it a valuable tool in research focused on glycosylation and metabolic pathways.
Properties
Molecular Formula |
C6H11Na2O8P |
|---|---|
Molecular Weight |
288.10 g/mol |
IUPAC Name |
disodium;(3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate |
InChI |
InChI=1S/C6H13O8P.2Na/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12;;/h2-9H,1H3,(H2,10,11,12);;/q;2*+1/p-2 |
InChI Key |
JPJQYRZIJVIUSX-UHFFFAOYSA-L |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


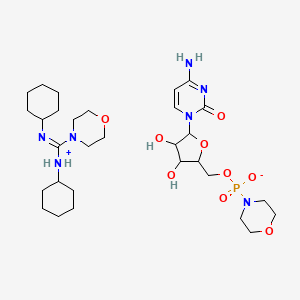
![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)
![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)
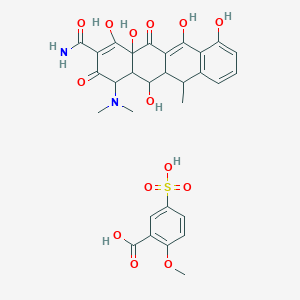
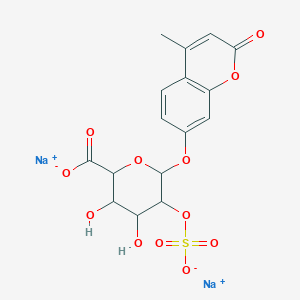

![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)

